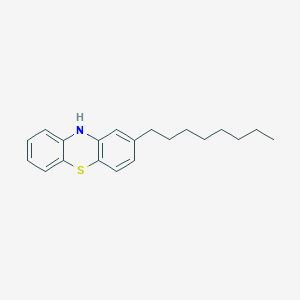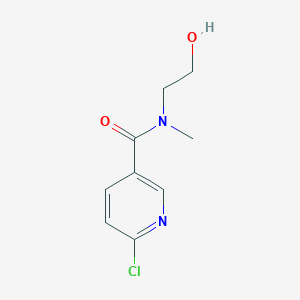![molecular formula C13H13ClN2O2 B2518588 N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide CAS No. 2411304-72-6](/img/structure/B2518588.png)
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide, also known as CCPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide induces apoptosis by activating the caspase pathway and inhibits angiogenesis by blocking the VEGF signaling pathway. In inflammation research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide inhibits NF-κB activation by preventing the degradation of IκBα and reducing the phosphorylation of IKKα/β. In neurological research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to activate the PI3K/Akt/mTOR pathway, which plays a crucial role in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to reduce tumor volume and inhibit metastasis. In inflammation research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to reduce inflammation and oxidative stress. In neurological research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to improve cognitive function and reduce neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide also has some limitations, including its poor solubility in water and its limited bioavailability.
Zukünftige Richtungen
There are several potential future directions for N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide research. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide in different types of cancer. In inflammation research, future studies could focus on the development of novel formulations of N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide with improved bioavailability. In neurological research, future studies could investigate the potential of N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Synthesemethoden
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with propionyl chloride to form 2-chloro-5-(propionylamino)benzoic acid. This intermediate is then reacted with cyclopropanecarbonyl chloride to produce N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neurological research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-12(17)15-9-5-6-10(14)11(7-9)16-13(18)8-3-4-8/h2,5-8H,1,3-4H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRHQJMJECUUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

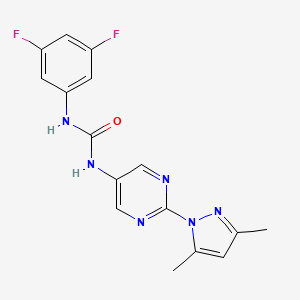
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2518507.png)
![(E)-1-(4-methylbenzyl)-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2518508.png)
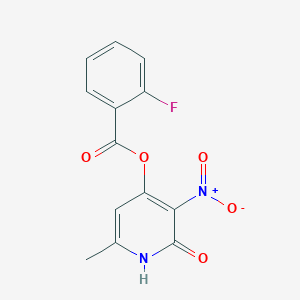

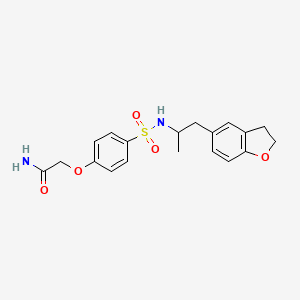
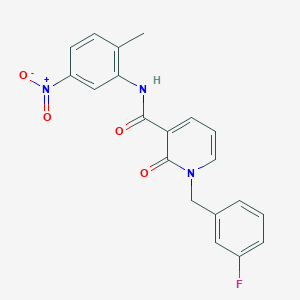
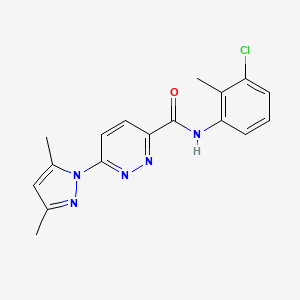
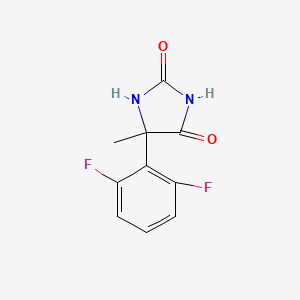
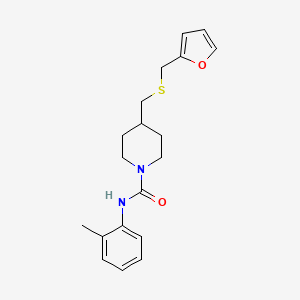
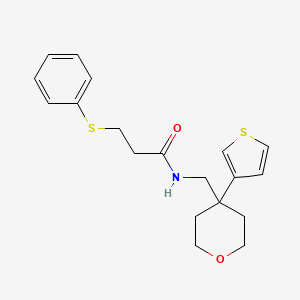
![1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2518524.png)
